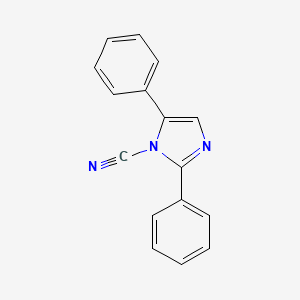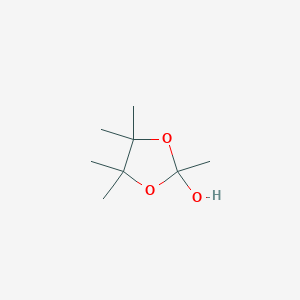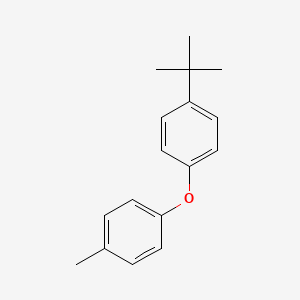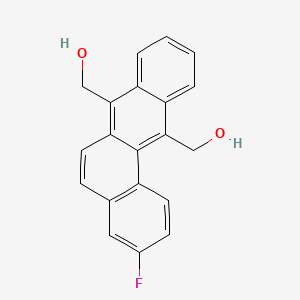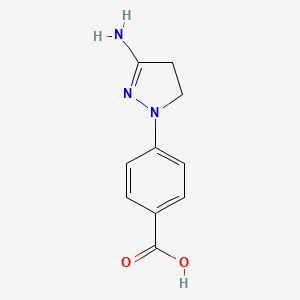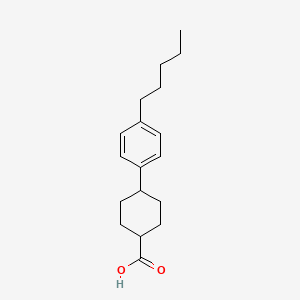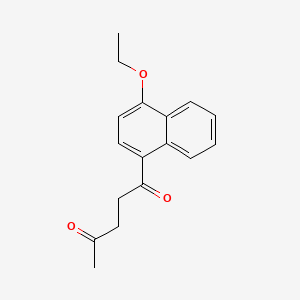
1'-Valeronaphthone, 4'-ethoxy-4-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-Valeronaphthone, 4’-ethoxy-4-oxo- is an organic compound with a complex structure that includes both naphthone and ethoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1’-Valeronaphthone, 4’-ethoxy-4-oxo- typically involves multi-step organic reactions. One common method includes the reaction of naphthone derivatives with ethoxy compounds under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of 1’-Valeronaphthone, 4’-ethoxy-4-oxo- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1’-Valeronaphthone, 4’-ethoxy-4-oxo- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
1’-Valeronaphthone, 4’-ethoxy-4-oxo- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1’-Valeronaphthone, 4’-ethoxy-4-oxo- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system in which it is used.
Vergleich Mit ähnlichen Verbindungen
4-Ethoxyacetophenone: Shares the ethoxy group but differs in the core structure.
4-Ethoxy-γ-valerolactone: Similar in having an ethoxy group but with a different lactone structure.
Uniqueness: 1’-Valeronaphthone, 4’-ethoxy-4-oxo- is unique due to its combination of naphthone and ethoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Eigenschaften
CAS-Nummer |
73840-26-3 |
|---|---|
Molekularformel |
C17H18O3 |
Molekulargewicht |
270.32 g/mol |
IUPAC-Name |
1-(4-ethoxynaphthalen-1-yl)pentane-1,4-dione |
InChI |
InChI=1S/C17H18O3/c1-3-20-17-11-9-14(16(19)10-8-12(2)18)13-6-4-5-7-15(13)17/h4-7,9,11H,3,8,10H2,1-2H3 |
InChI-Schlüssel |
YZXWLRPEQHZVAE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C2=CC=CC=C21)C(=O)CCC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Amino-5-[(morpholin-4-yl)methyl]-1,3-oxazol-2(3H)-one](/img/structure/B14445949.png)


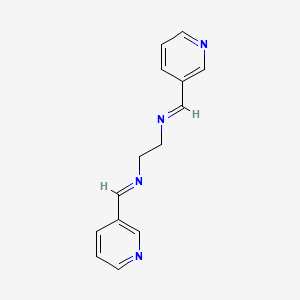
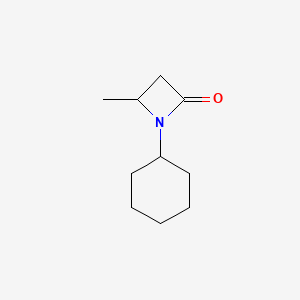
![({[(3,3-Dimethylcyclohex-1-en-1-yl)methyl]sulfanyl}methyl)(trimethyl)silane](/img/structure/B14445977.png)
![6-Bromo-4,9-dimethoxy-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14445982.png)
